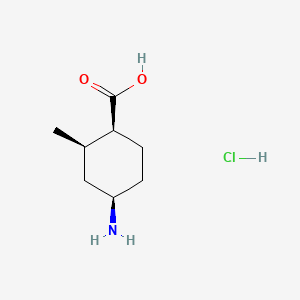![molecular formula C6H11NO B13907470 Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)
Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,5S,6S)-3-azabicyclo[320]heptan-6-ol is a bicyclic compound that features a nitrogen atom within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of a base or acid catalyst. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atom in the ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol involves its interaction with specific molecular targets. The nitrogen atom in the ring structure can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved in these interactions are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol can be compared with other similar bicyclic compounds, such as:
Rel-(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol: This compound has a similar structure but differs in the position of the nitrogen atom.
Rel-(1R,5S,6R,7S)-7-aminobicyclo[3.2.0]heptan-6-ol: Another related compound with different functional groups.
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties, which make it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol |
InChI |
InChI=1S/C6H11NO/c8-6-1-4-2-7-3-5(4)6/h4-8H,1-3H2/t4-,5+,6-/m0/s1 |
Clé InChI |
XFBQQBXIYXFYKY-JKUQZMGJSA-N |
SMILES isomérique |
C1[C@H]2CNC[C@H]2[C@H]1O |
SMILES canonique |
C1C2CNCC2C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13907395.png)

![tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907404.png)









![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)
